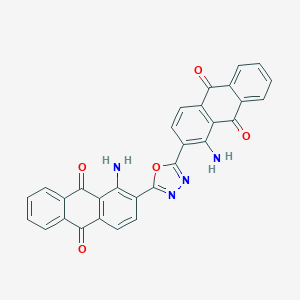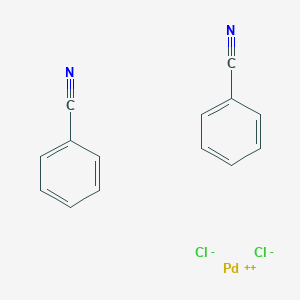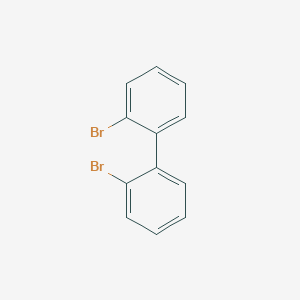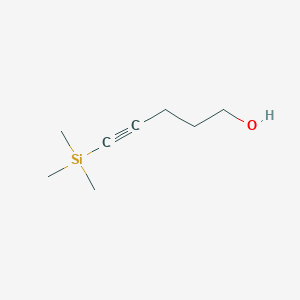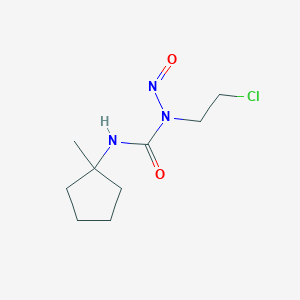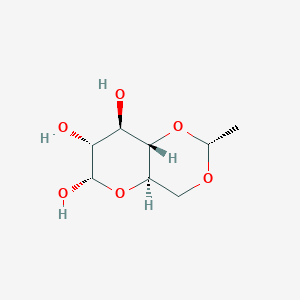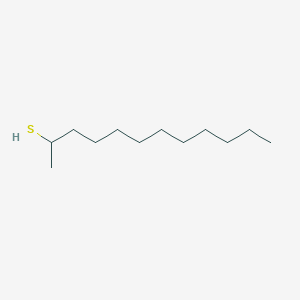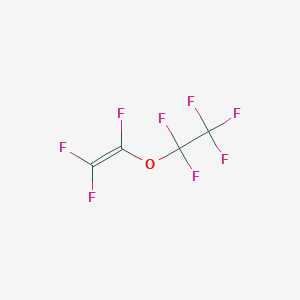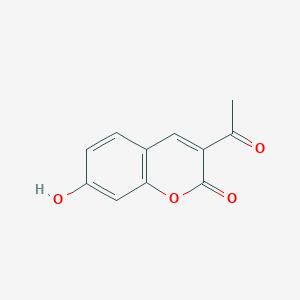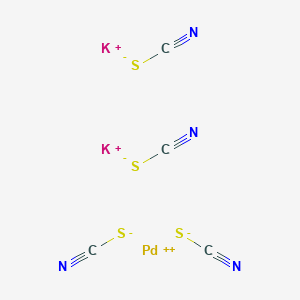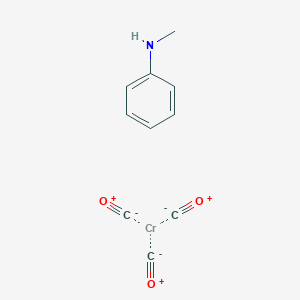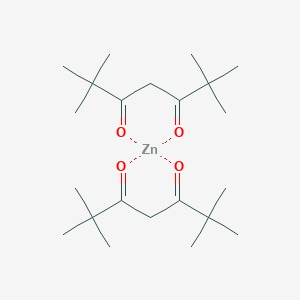
2,2,6,6-Tetramethylheptane-3,5-dione;ZINC
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione utilizes starting materials such as pinacolone and methyl pivalate, with sodium hydride serving as a base in tetrahydrofuran. Optimal reaction conditions have been identified, leading to a product yield of 64.5% (Zhuang Yan-Xin, 2007).
Molecular Structure Analysis
X-ray crystal structures provide insight into the molecular structures related to 2,2,6,6-Tetramethylheptane-3,5-dione when bonded with lead, revealing monomeric structures with chelating units distorted from a stereochemically active lone pair of electrons at the lead (II) center (Malik et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving 2,2,6,6-Tetramethylheptane-3,5-dione, such as the copper salt-catalyzed ether formation from aryl bromides or iodides and phenols, highlight its role in accelerating difficult reactions under moderate conditions (Buck et al., 2002).
Physical Properties Analysis
The metalorganic chemical vapor deposition (MOCVD) of carbon-free ZnO using bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc demonstrates the precursor's effective decomposition, leading to highly c-axis-oriented ZnO films on Si(100) with reduced surface carbon, indicating clean decomposition (Saraf et al., 2007).
Chemical Properties Analysis
Investigations into the chemical properties of 2,2,6,6-Tetramethylheptane-3,5-dione when bonded with zinc, as in coordination polymers, reveal detailed structures and bonding patterns, such as in the synthesis and structure of catena((μ2-4,4,10,10-tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione-O,O′)dichloro-zinc), illustrating the complex's tetrahedral zinc coordination polyhedron (Netreba & Somov, 2017).
Applications De Recherche Scientifique
-
Synthesis of α-aryl-β-diketones
-
Synthesis of dicyanamidobenzene-bridge diruthenium complex
-
Synthesis of orange-emitting iridium (III) complex
-
Synthesis of ceria-based materials
-
Synthesis of Copper Complexes
-
Synthesis of Titanium Complexes
-
Synthesis of Zirconium Complexes
-
Synthesis of Nickel Complexes
-
Synthesis of Chromium Complexes
Orientations Futures
Propriétés
IUPAC Name |
2,2,6,6-tetramethylheptane-3,5-dione;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H2,1-6H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRQBMHHOXESRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethylheptane-3,5-dione;ZINC | |
CAS RN |
14363-14-5 | |
| Record name | Zinc di(pivaloylmethane) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




